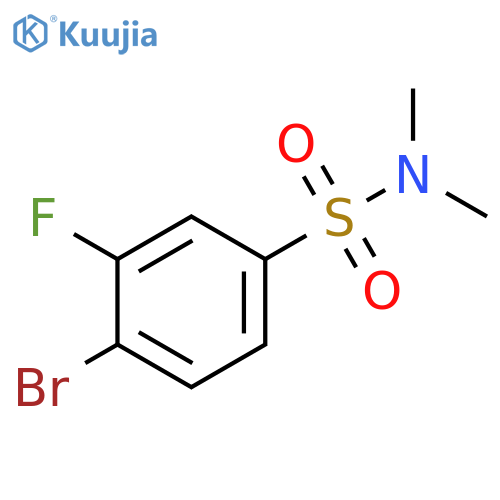

Cas no 779331-34-9 (4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide)

779331-34-9 structure

商品名:4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

- A1-07270

- DB-340148

- 4-bromo-n,n-dimethyl-3-fluorobenzenesulfonamide

- SCHEMBL2113235

- AKOS027423742

- 779331-34-9

- Z1269179334

- HXXQGQQYIIUQHY-UHFFFAOYSA-N

- 4-bromo-3-fluoro-N,N-dimethylbenzene-1-sulfonamide

-

- インチ: InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3

- InChIKey: HXXQGQQYIIUQHY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 280.95214Da

- どういたいしつりょう: 280.95214Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH59223-1g |

4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |

779331-34-9 | 95% | 1g |

$989.00 | 2024-04-19 | |

| A2B Chem LLC | AH59223-250mg |

4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |

779331-34-9 | 95% | 250mg |

$402.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-5g |

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |

779331-34-9 | 98% | 5g |

¥20139.00 | 2024-07-28 | |

| A2B Chem LLC | AH59223-5g |

4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |

779331-34-9 | 95% | 5g |

$1642.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-250mg |

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |

779331-34-9 | 98% | 250mg |

¥4149.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-1g |

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |

779331-34-9 | 98% | 1g |

¥12946.00 | 2024-07-28 |

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

779331-34-9 (4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬